molecular formula C11H17NO2S B14130142 (R)-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate

(R)-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate

Cat. No.: B14130142
M. Wt: 227.33 g/mol
InChI Key: FOIAZIYNXNIUED-SECBINFHSA-N
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Description

®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound’s structure includes a thiophene ring substituted with a methyl group and an amino butanoate ester, making it a unique molecule with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate typically involves the condensation of 3-methylthiophene with appropriate reagents to introduce the amino and ester functionalities. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Gewald reaction or other condensation reactions to achieve high yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol .

Mechanism of Action

The mechanism of action of ®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 2-(((3-methylthiophen-2-yl)methyl)amino)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and ester functionalities allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]butanoate

InChI

InChI=1S/C11H17NO2S/c1-4-9(11(13)14-3)12-7-10-8(2)5-6-15-10/h5-6,9,12H,4,7H2,1-3H3/t9-/m1/s1

InChI Key

FOIAZIYNXNIUED-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)NCC1=C(C=CS1)C

Canonical SMILES

CCC(C(=O)OC)NCC1=C(C=CS1)C

Origin of Product

United States

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